molecular formula C14H16ClN5O B2390322 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1291835-04-5

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390322
CAS No.: 1291835-04-5
M. Wt: 305.77
InChI Key: UUYYOBSWYLPAMP-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopentyl group, and a chlorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via an alkylation reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the triazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-bromophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-fluorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-methylphenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

5-(3-chloroanilino)-N-cyclopentyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-9-4-3-7-11(8-9)16-13-12(18-20-19-13)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,17,21)(H2,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYOBSWYLPAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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